molecular formula C11H17Cl2N3O2 B6201347 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2751614-47-6

2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Numéro de catalogue: B6201347
Numéro CAS: 2751614-47-6
Poids moléculaire: 294.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, also known as N,N-dimethyl-2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride (DMDME), is an organic compound with a variety of uses in scientific research. DMDME is a derivative of the benzodiazepine class of compounds, which are known for their anxiolytic, sedative, and anticonvulsant properties. DMDME has been used in research to study the effects of benzodiazepines on the brain, as well as its potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Applications De Recherche Scientifique

DMDME has been used in a variety of scientific research applications. It has been used to study the pharmacology of benzodiazepines, including their effects on the brain and potential therapeutic applications. It has also been used to study the effects of drugs on memory, learning, and behavior. Additionally, DMDME has been used in studies of drug metabolism, drug toxicity, and drug interactions.

Mécanisme D'action

The mechanism of action of DMDME is similar to that of other benzodiazepines. It binds to the GABA receptors in the brain and increases the activity of the neurotransmitter GABA, which is responsible for calming the nervous system. By increasing the activity of GABA, DMDME has an anxiolytic, sedative, and anticonvulsant effect.
Biochemical and Physiological Effects
DMDME has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and a decrease in anxiety. It has also been found to reduce the levels of cortisol, which is a hormone associated with stress. Additionally, DMDME has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Avantages Et Limitations Des Expériences En Laboratoire

DMDME has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable in aqueous solutions. Additionally, it has a long half-life and can be stored at room temperature. However, there are some limitations to its use in laboratory experiments. It is not water soluble and must be dissolved in an organic solvent before use. Additionally, it can be metabolized by the liver and its effects can be altered by other drugs.

Orientations Futures

The potential therapeutic applications of DMDME are still being explored. Future research could focus on the effects of DMDME on anxiety and other neurological disorders, as well as its potential for use in the treatment of addiction. Additionally, further research could be conducted to determine the optimal dosage and administration of DMDME for therapeutic use. Other future directions could include the exploration of its effects on learning, memory, and behavior, as well as its potential use in the treatment of depression and other mood disorders.

Méthodes De Synthèse

DMDME is synthesized through a multi-step process beginning with the reaction of 5,6-dimethoxy-1H-1,3-benzodiazole and ethyl bromoacetate in the presence of sodium ethoxide to form 1-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-ol. This intermediate is then reacted with dimethyl sulfate to form the desired product, 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride-2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride' involves the reaction of 2-amino-5,6-dimethoxybenzimidazole with ethyl chloroacetate to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethyl acetate. This intermediate is then hydrolyzed to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-ol, which is subsequently reacted with ammonium chloride and hydrogen gas to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine. The final step involves the formation of the dihydrochloride salt of the amine.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzimidazole", "ethyl chloroacetate", "ammonium chloride", "hydrogen gas" ], "Reaction": [ "2-amino-5,6-dimethoxybenzimidazole is reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethyl acetate.", "The intermediate 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethyl acetate is then hydrolyzed using an acid such as hydrochloric acid to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-ol.", "2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-ol is reacted with ammonium chloride and hydrogen gas in the presence of a palladium catalyst to form 2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "The final step involves the formation of the dihydrochloride salt of the amine by reacting it with hydrochloric acid." ] }

2751614-47-6

Formule moléculaire

C11H17Cl2N3O2

Poids moléculaire

294.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.